![molecular formula C16H23N3 B3038855 (1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-phenyl-1,3-diazaadamantan-6-amine CAS No. 917203-95-3](/img/structure/B3038855.png)
(1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-phenyl-1,3-diazaadamantan-6-amine
Overview
Description
(1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-phenyl-1,3-diazaadamantan-6-amine (1R,2S,3S,5R,6S,7S-5,7-DMPDA) is a novel organic compound with a diazaadamantane core structure. It is a member of the diazaadamantane family of compounds, which have been studied for their potential applications in biomedicine and drug design. This compound has been found to have interesting biological activities, including anti-inflammatory and antioxidant properties. In addition, its structure has been used as a platform for the synthesis of other compounds with potential therapeutic applications.
Scientific Research Applications
1R,2S,3S,5R,6S,7S-5,7-DMPDA has been studied extensively for its potential applications in biomedicine and drug design. For example, it has been found to have anti-inflammatory and antioxidant properties, suggesting its potential use as an anti-inflammatory agent. In addition, its structure has been used as a platform for the synthesis of other compounds with potential therapeutic applications. For instance, the compound has been used to synthesize a series of diazaadamantane-based inhibitors of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleic acids.
Mechanism Of Action
The exact mechanism of action of 1R,2S,3S,5R,6S,7S-5,7-DMPDA is not yet fully understood. However, it is believed that the compound’s anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of reactive oxygen species (ROS) and to modulate the expression of pro-inflammatory cytokines. In addition, its structure has been found to interact with several enzymes involved in the biosynthesis of nucleic acids, suggesting that it may have an inhibitory effect on the synthesis of these molecules.
Biochemical and Physiological Effects
1R,2S,3S,5R,6S,7S-5,7-DMPDA has been found to have a range of biochemical and physiological effects. For instance, it has been found to have anti-inflammatory and antioxidant properties, suggesting its potential use as an anti-inflammatory agent. In addition, its structure has been found to interact with several enzymes involved in the biosynthesis of nucleic acids, suggesting that it may have an inhibitory effect on the synthesis of these molecules. Furthermore, it has been found to inhibit the production of reactive oxygen species (ROS), suggesting its potential use as an antioxidant.
Advantages And Limitations For Lab Experiments
1R,2S,3S,5R,6S,7S-5,7-DMPDA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an attractive target for synthetic organic chemists. In addition, its structure has been found to interact with several enzymes involved in the biosynthesis of nucleic acids, suggesting that it may have an inhibitory effect on the synthesis of these molecules. However, it is important to note that the compound is not yet approved for use in humans, so further research is needed before it can be used in clinical studies.
Future Directions
1R,2S,3S,5R,6S,7S-5,7-DMPDA has a number of potential future
properties
IUPAC Name |
5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-15-8-18-10-16(2,14(15)17)11-19(9-15)13(18)12-6-4-3-5-7-12/h3-7,13-14H,8-11,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYWZBYBCHDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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